2-Amino-2-iminoacetamide
Overview
Description
2-Amino-2-iminoacetamide is a chemical compound with significant importance in various fields of scientific research. It is characterized by the presence of both amino and imino groups attached to an acetamide backbone. This compound is known for its versatility and reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-iminoacetamide can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with hydrazine under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-iminoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or imino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted acetamides, amines, and heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Amino-2-iminoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is employed in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including antiviral and anticancer agents.
Industry: this compound is utilized in the manufacture of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-iminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may participate in signaling pathways by modulating the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
2-Aminopyrimidine: Shares structural similarities but differs in its reactivity and applications.
Cyanoacetamide: Another related compound with distinct chemical properties and uses.
2-Aminoacetanilide: Similar in structure but used in different synthetic applications
Uniqueness: 2-Amino-2-iminoacetamide stands out due to its dual functional groups, which confer unique reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and chemical industries.
Properties
IUPAC Name |
2-amino-2-iminoacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-1(4)2(5)6/h(H3,3,4)(H2,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANSPEXFDMFMEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318849 | |
Record name | 2-Amino-2-iminoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27899-57-6 | |
Record name | 2-Amino-2-iminoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27899-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-iminoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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